molecular formula C21H18N4O5 B2688323 5-(4-methylbenzyl)-7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 1031633-89-2

5-(4-methylbenzyl)-7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

Cat. No. B2688323
CAS RN: 1031633-89-2
M. Wt: 406.398
InChI Key: TUXZPIXWOXJIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-oxadiazole ring and a quinazoline ring. These types of compounds are often found in pharmaceuticals and materials science due to their unique chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of any substituents. Some general properties of oxadiazoles and quinazolines can be predicted, such as their aromaticity and potential for hydrogen bonding .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, including those with N-phenylmaleimide and N-phenylsuccinimide moieties, have been explored. These compounds have been tested for antitumor activity across various cell lines, demonstrating significant potential for therapeutic applications (Maftei et al., 2013). Similarly, pharmacological characterization of selected 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates and 3-hydroxyquinazoline-2,4-diones as AMPA receptor antagonists has shown that these derivatives possess potent antagonist properties, with some exhibiting anticonvulsant activities (Catarzi et al., 2010).

Green Chemistry Applications

In the realm of sustainable chemistry, solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and catalytic amounts of DBU or DBN has been developed, showcasing an ideal reaction system aimed at reducing solvent use and enhancing yields for key intermediates of several drugs (Mizuno et al., 2007). Another study emphasizes the green protocol for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid as a recyclable catalyst, highlighting its efficacy and environmental friendliness (Patil et al., 2009).

Biological Activities and Molecular Modeling

The synthesis, molecular modeling, and biological evaluation of quinazoline derivatives containing the 1,3,4-oxadiazole scaffold as novel inhibitors of VEGFR2 have been conducted, with certain compounds showing potent inhibitory activity against various cancer cell lines. This suggests their potential as anticancer agents (Qiao et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many oxadiazole and quinazoline derivatives are used in medicinal chemistry, where their mechanism of action often involves interacting with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it. Some oxadiazoles and quinazolines are known to be bioactive, which could present safety hazards .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Given the wide range of uses for oxadiazoles and quinazolines, there could be many possible directions for future research .

properties

IUPAC Name

7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-12-3-5-14(6-4-12)9-24-16-8-18-17(28-11-29-18)7-15(16)20(26)25(21(24)27)10-19-22-13(2)23-30-19/h3-8H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXZPIXWOXJIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.